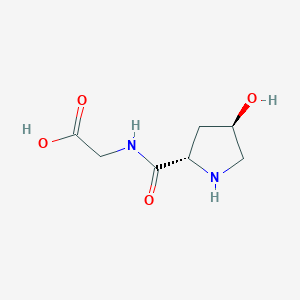
N-(4-(3-(allylamino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound) and a dihydropyridine ring (a type of nitrogen-containing heterocycle), among other functional groups . Thiazole and dihydropyridine derivatives are known to exhibit various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
Microwave irradiation has been utilized to facilitate the synthesis of novel thiazol-2-yl and dihydropyridine derivatives, showcasing an efficient method to produce these compounds with better yields in shorter times compared to traditional methods. This approach highlights the chemical's potential in synthesizing complex molecules efficiently, such as pyrido[3,2-f][1,4]thiazepines, through unusual coupling reactions (Faty, Youssef, & Youssef, 2011).
Cardiotonic Activity Exploration
Research into thiazolidine derivatives has indicated their potential as cardiotonic agents. Modifications of the thiazolidine moiety have been explored for their effects on cardiotonic activity, demonstrating the value of structural variations in this chemical class for developing therapeutic agents (Nate et al., 1987).
Stereochemical Studies
Stereochemical investigations of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides have provided insights into the configurations of stereogenic centers on the thiazolidinone ring. These studies, using nuclear magnetic resonance spectroscopy, contribute to a deeper understanding of the molecular structures and potential reactivity of compounds in this class (Demir-Ordu, Demir-Dündar, & Özkırımlı, 2015).
Antimicrobial Activity and Molecular Docking
The synthesis of novel thiazole derivatives incorporating pyridine moieties has demonstrated potential antimicrobial activities, supported by molecular docking studies. These findings indicate the chemical's relevance in developing new antimicrobial agents with specific mechanisms of action, such as DNA gyrase inhibition (Khidre & Radini, 2021).
Antitumor and VEGFR-2 Inhibition
Research has identified aminothiazole-based analogues as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), with significant implications for cancer therapy. These compounds exhibit excellent kinase selectivity and in vivo efficacy in tumor models, underscoring the potential of such derivatives in targeted cancer treatments (Borzilleri et al., 2006).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-oxo-N-[4-[3-oxo-3-(prop-2-enylamino)propyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-2-7-16-12(20)6-5-10-9-23-15(18-10)19-14(22)11-4-3-8-17-13(11)21/h2-4,8-9H,1,5-7H2,(H,16,20)(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZQCFYYTSCOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)

![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)


